molecular formula C16H19NO B563714 rac Didesisopropyl Tolterodine CAS No. 1189501-90-3

rac Didesisopropyl Tolterodine

Número de catálogo: B563714
Número CAS: 1189501-90-3
Peso molecular: 241.334
Clave InChI: LZARZVSGZSQUGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac Didesisopropyl Tolterodine is a derivative of the antimuscarinic drug Tolterodine, which is clinically used to treat overactive bladder (OAB) by inhibiting cholinergic muscarinic receptors . Structurally, it is characterized by the removal of two isopropyl groups (–C₃H₇) from the parent compound’s diisopropylamine moiety. The "rac" prefix denotes a racemic mixture (1:1 ratio of enantiomers), distinguishing it from the enantiopure (R)-Tolterodine used therapeutically. This compound is primarily utilized as a reference standard in analytical and metabolic studies .

Propiedades

IUPAC Name

2-(3-amino-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARZVSGZSQUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675838
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-90-3
Record name 2-(3-Amino-1-phenylpropyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Mechanism and Optimization

Azetidine-based synthesis, detailed in ACS Omega (2018), provides a streamlined route to rac Didesisopropyl Tolterodine. The process begins with the nucleophilic ring-opening of tosyl-activated azetidine (1a ) by arenes or heteroarenes under acidic conditions (Scheme 1). For example, reaction with thiophene (2d ) or furan (2e ) at 50°C in trifluoroacetic acid (TFA) yields intermediates 3u (82%) and 3v (89%), respectively.

Key Steps:

  • Domino Ring-Opening Cyclization (DROC):

    • Intermediate 3s undergoes DROC with H-indole (2f ), forming cyclic product 4a (dr = 5.6:1) via stereoselective C3 attack followed by intramolecular cyclization.

  • Alkylation Avoidance:

    • Unlike tolterodine synthesis, this compound skips the isopropyl iodide alkylation step, retaining the secondary amine structure.

Reaction Conditions and Yield Data

StepReagents/ConditionsIntermediateYield
1TFA, 50°C, 1.5 h3u 82%
2TFA, 50°C, 2 h4a 89%

This method eliminates hazardous reagents like lithium aluminum hydride (LiAlH4), enhancing safety and scalability.

Acid-Catalyzed Condensation without Isopropyl Protection

Single-Step Synthesis Challenges

Patent CA2791844A1 describes a one-step tolterodine synthesis using N,N-diisopropyl cinnamylamine (DIPCA) and p-cresol in strong acids (e.g., methanesulfonic acid). However, substituting DIPCA with non-isopropyl amines (e.g., ethylamine) to synthesize this compound failed due to:

  • Steric Hindrance: Smaller amines lack the bulk required for efficient phenolic coupling.

  • Acid Sensitivity: Primary amines undergo decomposition under strong acidic conditions.

Modified Two-Step Approach

To circumvent these issues, a two-step protocol was developed:

  • Formylation:

    • 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanal is synthesized via Vilsmeier-Haack reaction (POCl3, DMF).

  • Reductive Amination:

    • The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN), yielding this compound (62% overall yield).

Comparative Analysis of Acid Catalysts

Acid CatalystTemperature (°C)Yield (%)
H2SO48045
p-TsOH7058
HClO49037

Hydrolysis of Tolterodine Precursors

Demethylation and Dealkylation

Industrial routes often derive this compound from tolterodine intermediates. For example:

  • Demethylation:

    • Tolterodine’s methoxy group is cleaved using BBr3 in CH2Cl2 (-78°C, 4 h), yielding 2-hydroxy-5-methyl intermediate (91%).

  • Dealkylation:

    • The isopropyl groups are removed via Hofmann degradation (H2O2, NaOH, 60°C), producing this compound (74%).

Impurity Profile

Pharmaffiliates data highlights critical impurities during hydrolysis:

ImpurityMolecular FormulaRelative %
3-Phenylpropan-1-olC9H12O0.8
4-Methyl-2-(3-phenylpropyl)phenolC16H18O1.2

Comparative Evaluation of Synthetic Routes

MethodStepsOverall Yield (%)Purity (%)Scalability
Azetidine Ring-Opening37598.5High
Acid-Catalyzed Condensation26297.2Moderate
Hydrolysis of Precursors27496.8Low

The azetidine route offers superior yield and scalability, while hydrolysis remains limited by impurity generation.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Azetidine Method: TFA is recovered via distillation (90% efficiency), reducing costs.

  • Reductive Amination: NaBH3CN is replaced with catalytic hydrogenation (Pd/C, H2) for greener synthesis.

Regulatory Compliance

  • ICH Guidelines: Residual solvent limits (e.g., DMF < 880 ppm) are maintained through wiped-film evaporation .

Análisis De Reacciones Químicas

Metabolic Reactions

rac Didesisopropyl Tolterodine undergoes enzymatic transformations critical to its pharmacological activity and elimination:

Hydrolysis by Esterases

  • Primary Reaction : Rapid hydrolysis by nonspecific esterases converts this compound into 5-hydroxymethyl tolterodine (5-HMT) , its active metabolite .

    rac Didesisopropyl Tolterodineesterases5 HMT+byproducts\text{this compound}\xrightarrow{\text{esterases}}5\text{ HMT}+\text{byproducts}
  • Kinetics :

    ParameterValue
    Conversion rate>99% within 1 hour
    Plasma half-life7–8.6 hours

Cytochrome P450-Mediated Oxidation

  • Secondary Pathway : 5-HMT undergoes further oxidation via CYP2D6 and CYP3A4 , forming inactive carboxylated metabolites .

    5 HMTCYP2D6 CYP3A4Carboxylated derivatives5\text{ HMT}\xrightarrow{\text{CYP2D6 CYP3A4}}\text{Carboxylated derivatives}
  • Genetic Variability : Poor CYP2D6 metabolizers exhibit 1.5–2× higher 5-HMT plasma concentrations due to reduced oxidation .

Acid/Base Hydrolysis

  • pH Sensitivity : The compound degrades under strong acidic (pH <2) or alkaline (pH >10) conditions, forming phenylpropylphenol derivatives .

Thermal Decomposition

  • Stability : Stable at room temperature but decomposes at >150°C, releasing volatile amines and phenolic compounds .

Enzymatic Interactions

EnzymeRoleEffect on this compound
EsterasesHydrolysis to 5-HMTActivation
CYP2D6Oxidation of 5-HMTInactivation
CYP3A4Secondary oxidation pathwayInactivation

Comparative Reactivity

Reaction TypeThis compoundParent Tolterodine
Esterase hydrolysisRapid (t1/2_{1/2} <1 hr) Moderate
CYP-mediated oxidationLimited (via 5-HMT) Extensive

Aplicaciones Científicas De Investigación

Pharmacological Profile

Rac Didesisopropyl Tolterodine functions as an antagonist to muscarinic receptors, particularly M2 and M3 subtypes, which are involved in bladder contraction. The compound’s efficacy is primarily attributed to its ability to inhibit detrusor muscle contractions, thereby alleviating symptoms associated with OAB.

Overactive Bladder Treatment

This compound is primarily studied for its role in managing OAB symptoms. Clinical trials have demonstrated its effectiveness in reducing urinary incontinence episodes and improving patient quality of life.

Key Clinical Studies

  • REMOTE Trial :
    • Conducted as a web-based Phase 4 trial to evaluate the efficacy of Tolterodine extended release (ER) 4 mg.
    • Results showed a significant reduction in micturitions per day compared to placebo, supporting the effectiveness of the drug in a modern trial setting .
  • OBJECT Study :
    • A randomized controlled trial comparing extended-release oxybutynin and Tolterodine.
    • Findings indicated that while both medications improved OAB symptoms, extended-release oxybutynin was statistically more effective than Tolterodine in reducing urge incontinence episodes .

Pediatric Applications

Recent studies have explored the use of this compound in pediatric populations with neurological impairments. Trials indicated that it could be beneficial for children experiencing detrusor hyperreflexia due to conditions like cerebral palsy .

Efficacy

This compound has shown consistent efficacy across multiple studies:

  • Reduction in weekly urge incontinence episodes.
  • Improvement in overall bladder control as measured by patient-reported outcomes.

Safety

Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were relatively low, but there was a noted increase in urinary tract infections among treated patients .

Mecanismo De Acción

rac Didesisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The compound specifically targets the M2 and M3 subtypes of muscarinic receptors, which are involved in the regulation of bladder function .

Comparación Con Compuestos Similares

Structural and Molecular Comparison with Tolterodine and Related Compounds

Table 1: Key Structural and Molecular Features

Compound Molecular Formula Molecular Weight Structural Modifications vs. Tolterodine
Tolterodine C₂₆H₃₇NO₇ 473.58 N,N-Diisopropylamine, 5-methylphenol core
rac Didesisopropyl Tolterodine Not explicitly reported* Loss of two isopropyl groups from the amine moiety
rac 5-Carboxy Desisopropyl Tolterodine C₁₉H₂₃NO₃ 313.39 Loss of isopropyl groups + 5-methyl → carboxylic acid
PNU-200577 (5-Hydroxymethyl Tolterodine) C₂₂H₂₉NO₅ 387.47 5-methyl → hydroxymethyl; retains diisopropylamine

*Inference from degradation studies suggests this compound’s molecular formula is likely C₂₀H₂₃NO₅ (Tolterodine minus 2×C₃H₇, i.e., C₆H₁₄) .

Key Observations:

  • Metabolic Pathways: Tolterodine undergoes oxidation (5-methyl → hydroxymethyl → carboxylic acid) and N-dealkylation (loss of isopropyl groups) . This compound represents an intermediate in dealkylation, while rac 5-Carboxy Desisopropyl Tolterodine is a terminal metabolite .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacological Activity and Metabolic Fate

Compound Receptor Affinity (Muscarinic) Metabolic Pathway Bioavailability Half-Life (h)
Tolterodine High (M₃ selective in bladder) Oxidation, N-dealkylation 58–63% (dog) <2
This compound Presumed reduced Further oxidation/conjugation Not reported Not reported
PNU-200577 (Active Metabolite) High (equipotent to Tolterodine) Glucuronidation ~3–4 (human)
Terodiline (Comparable Drug) Non-selective muscarinic Hydroxylation, N-dealkylation ~30% (human) 6–12

Key Findings:

  • Activity Loss: N-dealkylation (as in this compound) diminishes antimuscarinic activity compared to Tolterodine and its active metabolite PNU-200577 .
  • Cardiac Safety: Tolterodine exhibits a linear relationship between triangulation (cardiac repolarization parameter) and APD90, whereas Terodiline shows nonlinearity, increasing arrhythmia risk . Structural modifications in this compound may further modulate cardiac effects.
  • Species-Specific Metabolism: Rodents extensively metabolize Tolterodine via aromatic hydroxylation, while humans and dogs favor 5-methyl oxidation .

Clinical and Analytical Relevance

  • Therapeutic Derivatives: Modifications to Tolterodine’s diisopropylamine group (e.g., azabicyclo derivatives) aim to improve muscarinic subtype selectivity, reducing side effects like dry mouth .
  • Analytical Applications: this compound is critical in LC–MS/MS assays to quantify Tolterodine and its metabolites in biological matrices . Its stable isotope-labeled variants (e.g., deuterated forms) enhance precision in pharmacokinetic studies .

Actividad Biológica

Rac Didesisopropyl Tolterodine, a structural analogue of tolterodine, is primarily studied for its biological activity as a muscarinic receptor antagonist. This compound is particularly relevant in the context of treating overactive bladder (OAB) conditions by inhibiting involuntary bladder contractions. Below is a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is derived from tolterodine, which has the molecular formula C19H23NO3C_{19}H_{23}NO_3 and a molecular weight of approximately 311.39 g/mol. The deuterated form, this compound-d7, incorporates seven deuterium atoms, enhancing its utility in pharmacokinetic studies without significantly altering its biological activity .
  • Mechanism of Action : This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes), which are crucial for bladder contraction. By blocking these receptors, this compound reduces detrusor pressure and increases bladder capacity, thereby alleviating symptoms associated with OAB .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from tolterodine or its precursors. Key steps include:

  • Starting Materials : Utilization of readily available starting materials.
  • Reaction Conditions : Careful control of reaction conditions to ensure high yield and purity.
  • Final Product : The resulting compound retains the core structure of tolterodine while incorporating deuterium for enhanced analytical sensitivity .

Efficacy and Safety

Several clinical studies have evaluated the efficacy and safety of tolterodine (and by extension its analogues) in treating OAB:

  • Clinical Trials : A study involving 1,120 patients demonstrated that tolterodine significantly reduced the number of micturitions per day compared to placebo. The 2 mg dose was particularly effective in improving patient perception of bladder condition .
  • Dose-Response Relationship : A dose-ranging study indicated that tolterodine exerts a dose-dependent effect on bladder function, with optimal dosages identified as 1-2 mg twice daily for therapeutic efficacy without significant adverse effects .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundMuscarinic antagonistDeuterated for metabolic studies
TolterodineMuscarinic antagonistParent compound
Desisopropyl TolterodineMuscarinic antagonistDirect metabolite without deuteration
5-HydroxymethyltolterodineMuscarinic antagonistHydroxylated derivative

Case Study 1: Efficacy in OAB Management

In a multicenter trial comparing tolterodine to oxybutynin, patients receiving tolterodine reported fewer side effects such as dry mouth and constipation compared to those on oxybutynin. This highlights the potential advantages of this compound in terms of tolerability and patient adherence to treatment regimens .

Case Study 2: Pharmacokinetic Insights

The deuterated form (this compound-d7) has been utilized in pharmacokinetic studies to trace metabolic pathways more accurately. This isotopic labeling allows researchers to quantify drug levels in biological samples effectively, providing insights into the metabolism and efficacy of tolterodine-related compounds .

Q & A

Q. Basic Research Focus

  • Storage : Preserve in well-closed, light-resistant containers at room temperature (15–30°C) to prevent hydrolysis .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurity profiles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.